6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril
Overview
Description
6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril is a 2-quinolinone derivative known for its cardiotonic properties. This compound has been studied for its potential positive inotropic effects, which means it can increase the strength of heart muscle contractions without affecting the heart rate .
Preparation Methods
The synthesis of 6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril involves several steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril has been extensively studied for its scientific research applications:
Chemistry: It serves as a precursor for synthesizing various quinolinone derivatives, which are valuable in organic synthesis.
Mechanism of Action
The exact mechanism of action of 6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril remains unclear. it is known that the compound exerts its positive inotropic effects without involving common pathways such as phosphodiesterase inhibition, Na+ channel opening, or adenosine receptor inhibition . This suggests that the compound may interact with unique molecular targets or pathways that are yet to be fully understood.
Comparison with Similar Compounds
6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril is structurally related to other quinolinone derivatives such as milrinone and vesnarinone, which are also known for their cardiotonic properties . unlike these compounds, this compound does not share the same mechanisms of action, making it unique in its effects on cardiac tissues. Similar compounds include:
Milrinone: A phosphodiesterase inhibitor used as a cardiotonic agent.
Vesnarinone: Another cardiotonic agent with different mechanisms of action compared to this compound.
Properties
IUPAC Name |
6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-4-7-3-8(6-13)12(15)14-9(7)5-11(10)17-2/h4-5,8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTCFDLDCWVJQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C(=O)N2)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938730 | |
Record name | 2-Hydroxy-6,7-dimethoxy-3,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175988-86-0 | |
Record name | 7A61 Compound | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175988860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-6,7-dimethoxy-3,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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